3-Bromodihydro-2H-thiopyran-4(3H)-one
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Overview
Description
3-Bromodihydro-2H-thiopyran-4(3H)-one is an organosulfur compound that features a bromine atom attached to a dihydrothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one typically involves the bromination of dihydro-2H-thiopyran-4(3H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromodihydro-2H-thiopyran-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used. These reactions are often performed in aqueous or organic solvents under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. These reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include substituted thiopyran derivatives with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and other reduced compounds.
Scientific Research Applications
3-Bromodihydro-2H-thiopyran-4(3H)-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used as a probe or reagent in various biochemical assays and studies.
Mechanism of Action
The mechanism of action of 3-Bromodihydro-2H-thiopyran-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiopyran ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chlorodihydro-2H-thiopyran-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.
3-Iododihydro-2H-thiopyran-4(3H)-one: Similar structure but with an iodine atom instead of bromine.
Dihydro-2H-thiopyran-4(3H)-one: Lacks the halogen substituent.
Uniqueness
3-Bromodihydro-2H-thiopyran-4(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in specific chemical reactions that are not possible with other halogenated derivatives, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62829-46-3 |
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Molecular Formula |
C5H7BrOS |
Molecular Weight |
195.08 g/mol |
IUPAC Name |
3-bromothian-4-one |
InChI |
InChI=1S/C5H7BrOS/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 |
InChI Key |
XUKGGHJNHRXGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(C1=O)Br |
Origin of Product |
United States |
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